Disease Induction: L144/R147 Double Mutant is Non-Encephalitogenic vs. Native PLP(139-151)
Immunization of SJL mice with the native PLP(139-151) peptide reliably induces severe experimental autoimmune encephalomyelitis (EAE). In contrast, the [Leu144,Arg147]-PLP (139-151) double mutant is completely non-encephalitogenic and fails to cause disease when administered alone [1]. This functional dichotomy is a primary reason for selecting the mutant peptide for immunomodulatory studies.
| Evidence Dimension | Encephalitogenicity (EAE induction) |
|---|---|
| Target Compound Data | No disease induced (0% incidence) |
| Comparator Or Baseline | Native PLP(139-151) peptide |
| Quantified Difference | 100% reduction in disease incidence; induction of EAE is abolished. |
| Conditions | Immunization of SJL/J mice; assessed by clinical scoring for EAE symptoms. |
Why This Matters
This confirms the peptide's safety as a research tool and establishes a baseline for its use in tolerance and suppression studies without confounding pathogenic effects.
- [1] Kuchroo VK, Greer JM, Kaul D, Ishioka G, Franco A, Sette A, Sobel RA, Lees MB. A single TCR antagonist peptide inhibits experimental allergic encephalomyelitis mediated by a diverse T cell repertoire. J Immunol. 1994 Oct 1;153(7):3326-36. doi: 10.4049/jimmunol.153.7.3326. View Source
